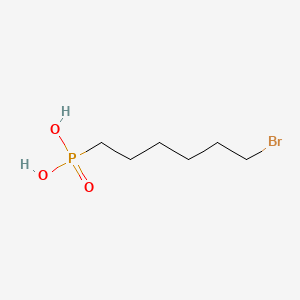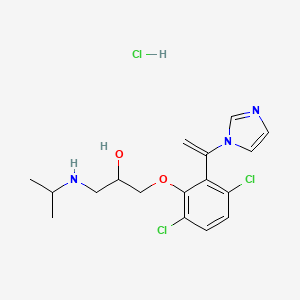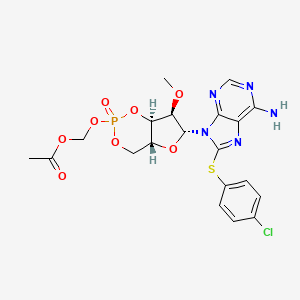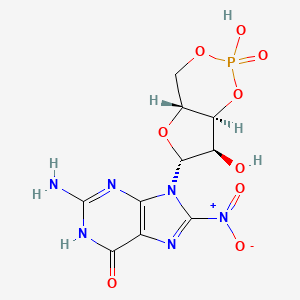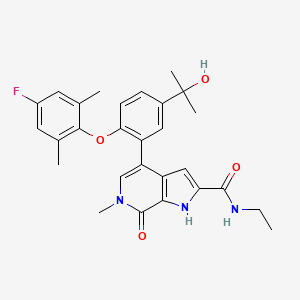
ABBV-744
Descripción general
Descripción
“N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide” is a chemical compound . It is also known as ABBV-744 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-c]pyridine core, which is substituted with various functional groups . The molecular weight of the compound is 491.56 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Inhibición Selectiva de Bromodominios
ABBV-744 es un inhibidor altamente selectivo para el segundo bromodominio (BDII) de las cuatro proteínas de la familia BET {svg_1}. Exhibe una afinidad de unión más de 300 veces más potente al bromodominio BDII de BRD4 en relación con el primer bromodominio (BDI) de BRD4 {svg_2}. Esta selectividad podría permitir terapias más específicas con menos efectos secundarios.
Terapia de Leucemia Mieloide Aguda (AML)
This compound ha mostrado actividades robustas en modelos preclínicos de leucemia mieloide aguda (AML) {svg_3}. Los estudios en modelos de xenotrasplante de AML demostraron eficacia antitumoral para this compound que fue comparable al inhibidor pan-BET ABBV-075 pero con una mejor tolerabilidad {svg_4}. Esto sugiere que this compound podría ser un prometedor inhibidor de BET de segunda generación para la terapia de AML.
Terapia de Cáncer de Próstata
This compound también ha mostrado actividades antiproliferativas significativas en el cáncer de próstata positivo para el receptor de andrógenos (AR) {svg_5}. In vivo, dosis de this compound en fracciones de su MTD indujeron la inhibición del crecimiento tumoral en modelos de xenotrasplante de cáncer de próstata {svg_6}.
Investigación de Proteínas de la Familia BET
Como un inhibidor altamente selectivo del segundo bromodominio de las proteínas de la familia BET, this compound podría servir como una herramienta de alta calidad para delimitar la contribución relativa de los BD individuales de las proteínas de la familia BET en el contexto de diversos programas de transcripción {svg_7}.
Desarrollo de Inhibidores de BET de Segunda Generación
El desarrollo de this compound representa un avance significativo en el diseño de inhibidores de BET. Al dirigirse selectivamente al segundo bromodominio de las proteínas de la familia BET, this compound podría retener las actividades anticancerígenas en ciertos subconjuntos tumorales mientras alivia algunas de las responsabilidades de tolerabilidad de los inhibidores pan BET {svg_8}.
Diseño de Fármacos Basado en la Estructura
El desarrollo de this compound también representa una aplicación exitosa del diseño de fármacos basado en la estructura. Al dirigirse a las diferencias de secuencia entre los dos bromodominios de BRD4, los investigadores pudieron desarrollar un compuesto con una mejor selectividad BDII y biodisponibilidad oral {svg_9}.
Mecanismo De Acción
Target of Action
ABBV-744 is a highly selective inhibitor for the second bromodomain (BDII) of the four BET family proteins . It exhibits greater than 300-fold more potent binding affinity to the BDII bromodomain of BRD4 relative to the first bromodomain (BDI) of BRD4 .
Mode of Action
Upon oral administration, this compound preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones . This disrupts chromatin remodeling and gene expression .
Biochemical Pathways
This compound has been found to regulate several biochemical pathways. In one study, it was found to alleviate LPS-induced neuroinflammation via regulation of the BATF2-IRF4-STAT1/3/5 axis . In another study, it was found to induce mitochondria damage, reactive oxygen species accumulation, cell cycle arrest and apoptotic cell death in gastric cancer cells .
Pharmacokinetics
This compound is orally bioavailable . It was designed to selectively target the BD2 domain of BET family proteins, in an effort to limit potential on-target adverse activity associated with BD1 interactions . In vivo, this compound produced fewer platelet and gastrointestinal toxicities than a dual BD1/2-targeting compound in preclinical models .
Result of Action
Studies in acute myeloid leukemia xenograft models demonstrated antitumor efficacy for this compound that was comparable with the pan-BET inhibitor ABBV-075 but with an improved therapeutic index .
Action Environment
The action of this compound can be influenced by environmental factors. Furthermore, doses of this compound at fractions of its maximum tolerated dose induced tumor growth inhibition in acute myeloid leukemia and prostate cancer xenograft models .
Safety and Hazards
Propiedades
IUPAC Name |
N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSFMUSNZDJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022541 | |
| Record name | ABBV-744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138861-99-9 | |
| Record name | N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABBV-744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABBV-744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABBV-744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



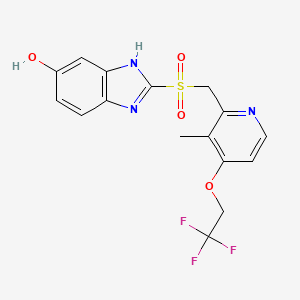
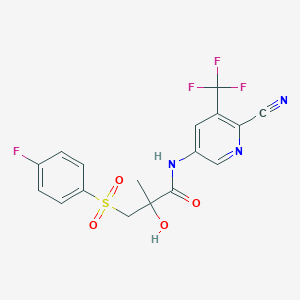



![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)
